カロキサゾン

概要

説明

カロキサゾンは、化学名2-(2-オキソ-4H-1,3-ベンゾオキサジン-3-イル)アセトアミドとしても知られており、かつて抗うつ剤として使用されていました。 これはモノアミンオキシダーゼの可逆的阻害剤として作用し、MAO-AとMAO-Bの両方のサブタイプを標的にし、後者に対しては5倍の選択性を示します 。 カロキサゾンはもはや市販されていませんが、かつてはうつ病の治療に処方されていました .

2. 製法

合成経路および反応条件: カロキサゾンの合成は、サリチルアルデヒドとグリシンアミドの還元アミノ化から始まります。 この反応により中間体が生成され、その後ホスゲンと炭酸水素ナトリウムと反応させてカロキサゾンが得られます .

工業生産方法: カロキサゾンの具体的な工業生産方法は広く文書化されていませんが、一般的な合成経路は、工業生産にスケールアップできる標準的な有機合成技術を伴います。 ホスゲンは危険な試薬であるため、厳格な安全対策と専門的な機器が必要です。

科学的研究の応用

Caroxazone has been studied for various scientific research applications, including:

Chemistry: As a model compound for studying reversible monoamine oxidase inhibition.

Biology: Investigating the effects of monoamine oxidase inhibitors on neurotransmitter levels.

Medicine: Exploring potential therapeutic uses for depression and other mood disorders.

Industry: Although not widely used industrially, Caroxazone’s synthesis and reactions provide valuable insights for pharmaceutical research

作用機序

カロキサゾンは、モノアミンオキシダーゼ酵素、特にMAO-AとMAO-Bの活性を阻害することによって作用します。 この阻害により、脳内のセロトニン、ノルエピネフリン、ドーパミンなどのモノアミン神経伝達物質のレベルが上昇します。 これらの神経伝達物質のレベルの上昇は、気分の改善やうつ症状の軽減に関連しています .

類似化合物:

パラキサゾン: カロキサゾンの異性体で、同様のモノアミンオキシダーゼ阻害特性を示します。

フェネルジン: うつ病の治療に使用されるもう1つのモノアミンオキシダーゼ阻害剤。

トランスイルシプロミン: 非選択的な不可逆的モノアミンオキシダーゼ阻害剤。

独自性: カロキサゾンの独自性は、MAO-AとMAO-Bの両方を可逆的に阻害し、MAO-Bに対して選択性を示す点にあります。 この選択的な阻害プロファイルは、異なる選択性や不可逆的阻害特性を持つ可能性のある他のモノアミンオキシダーゼ阻害剤と区別されます .

生化学分析

Biochemical Properties

Caroxazone plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, Caroxazone increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . Caroxazone interacts with monoamine oxidase enzymes through reversible binding, which allows for a temporary inhibition of enzyme activity without permanently deactivating the enzyme .

Cellular Effects

Caroxazone affects various types of cells and cellular processes, particularly in the central nervous system. It influences cell function by increasing the levels of monoamines, which can enhance neurotransmission and improve mood. Caroxazone also impacts cell signaling pathways by modulating the activity of monoamine receptors, leading to changes in gene expression and cellular metabolism . These effects contribute to the antidepressant properties of Caroxazone.

Molecular Mechanism

The mechanism of action of Caroxazone involves the reversible inhibition of monoamine oxidase enzymes. Caroxazone binds to the active site of these enzymes, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft . This binding interaction is reversible, meaning that Caroxazone can be displaced by other molecules, allowing the enzyme to regain its activity. Additionally, Caroxazone may influence gene expression by modulating the activity of transcription factors involved in the regulation of monoamine-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Caroxazone can change over time due to its stability and degradation. Caroxazone is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that Caroxazone can have sustained effects on cellular function, particularly in terms of increasing monoamine levels and improving mood . The duration of these effects may vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of Caroxazone vary with different dosages in animal models. At low doses, Caroxazone can effectively inhibit monoamine oxidase enzymes and increase monoamine levels without causing significant adverse effects . At higher doses, Caroxazone may cause toxic effects, such as increased blood pressure and heart rate, due to excessive inhibition of monoamine oxidase enzymes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antidepressant effects without causing toxicity .

Metabolic Pathways

Caroxazone is involved in metabolic pathways related to the breakdown and synthesis of monoamines. It interacts with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . By inhibiting these enzymes, Caroxazone affects the metabolic flux of monoamines, leading to increased levels of these neurotransmitters in the brain . Additionally, Caroxazone may interact with other enzymes and cofactors involved in the synthesis and degradation of monoamines, further influencing their levels and activity .

Transport and Distribution

Caroxazone is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on monoamine oxidase enzymes . Caroxazone may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can affect the localization and accumulation of Caroxazone, influencing its overall effectiveness and duration of action .

Subcellular Localization

The subcellular localization of Caroxazone is primarily within the mitochondria, where monoamine oxidase enzymes are located . Caroxazone may also be found in other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with transporters and binding proteins . The activity and function of Caroxazone can be influenced by its localization, as it needs to reach the mitochondria to effectively inhibit monoamine oxidase enzymes and increase monoamine levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Caroxazone begins with the reductive amination of salicylaldehyde and glycinamide. This reaction produces an intermediate compound, which is then reacted with phosgene and sodium bicarbonate to yield Caroxazone .

Industrial Production Methods: While specific industrial production methods for Caroxazone are not extensively documented, the general synthetic route involves standard organic synthesis techniques that can be scaled up for industrial production. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.

化学反応の分析

反応の種類: カロキサゾンは、次のようないくつかの種類の化学反応を起こします。

酸化: カロキサゾンは特定の条件下で酸化を受ける可能性がありますが、詳細な経路は広く文書化されていません。

還元: この化合物は、特に還元剤の存在下で還元を受けることができます。

置換: カロキサゾンは、特に求核剤の存在下で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が還元反応を促進することができます。

置換: 求核置換反応には、水酸化ナトリウムやその他の強塩基などの試薬が含まれる場合があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化誘導体が生成され、還元によりカロキサゾンの還元型が生成される可能性があります。

4. 科学研究への応用

カロキサゾンは、次のようなさまざまな科学研究に用いられています。

化学: モノアミンオキシダーゼの可逆的阻害を研究するためのモデル化合物として。

生物学: モノアミンオキシダーゼ阻害剤が神経伝達物質レベルに及ぼす影響を調査するために。

医学: うつ病やその他の気分障害に対する潜在的な治療用途を探求するために。

類似化合物との比較

Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.

Phenelzine: Another monoamine oxidase inhibitor used for treating depression.

Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.

Uniqueness: Caroxazone’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .

特性

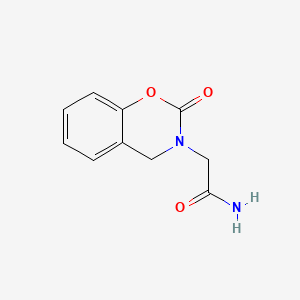

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCBWEZLKCTALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171598 | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18464-39-6 | |

| Record name | Caroxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caroxazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。